molecular formula C13H26O2S B14453588 2-(Methylsulfanyl)dodecanoic acid CAS No. 72324-91-5

2-(Methylsulfanyl)dodecanoic acid

Cat. No.: B14453588
CAS No.: 72324-91-5
M. Wt: 246.41 g/mol
InChI Key: SWJZYEQEYSMNRQ-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)dodecanoic acid is a novel fatty acid derivative characterized by the presence of a methylsulfanyl group attached to the second carbon of a dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)dodecanoic acid typically involves the reaction of methyl dodecanoate with lithium diisopropylamide and dimethyldisulfide in tetrahydrofuran (THF). This is followed by saponification with potassium hydroxide in ethanol . The reaction conditions are carefully controlled to ensure the successful introduction of the methylsulfanyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents and solvents makes this process feasible for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfanyl)dodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methylsulfanyl group.

Scientific Research Applications

2-(Methylsulfanyl)dodecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Methylsulfanyl)dodecanoic acid exerts its effects involves the interaction of the methylsulfanyl group with cellular components. This interaction can disrupt cellular processes, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cell death in leukemia cell lines suggests it may interfere with critical cellular functions .

Comparison with Similar Compounds

    2-(Methylsulfanyl)decanoic acid: Similar structure but with a shorter carbon chain.

    Dodecanoic acid: Lacks the methylsulfanyl group.

    2-Methoxylated fatty acids: Similar in structure but with a methoxy group instead of a methylsulfanyl group.

Uniqueness: 2-(Methylsulfanyl)dodecanoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and biological activities. This makes it more cytotoxic to certain cell lines compared to its analogs .

Properties

CAS No.

72324-91-5

Molecular Formula

C13H26O2S

Molecular Weight

246.41 g/mol

IUPAC Name

2-methylsulfanyldodecanoic acid

InChI

InChI=1S/C13H26O2S/c1-3-4-5-6-7-8-9-10-11-12(16-2)13(14)15/h12H,3-11H2,1-2H3,(H,14,15)

InChI Key

SWJZYEQEYSMNRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)O)SC

Origin of Product

United States

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